Welcome to the BenchChem Online Store!
molecular formula C8H12N2O B8680428 5-Pyrimidinebutanol CAS No. 88940-76-5

5-Pyrimidinebutanol

Cat. No. B8680428
M. Wt: 152.19 g/mol
InChI Key: LKMYTUMPGDDLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04551460

Procedure details

A solution of 18.5 g of 4-(5-pyrimidinyl)-3-butyn-1-ol in 300 ml of isopropanol was hydrogenated over a total of 3.5 g of 10% palladium on carbon added in three portions. Evaporation of the solvent and distillation of the residue gave 15.2 g (80%) of 5-pyrimidinebutanol, bp 175°-180° C./0.5 mm.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
3.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]#[C:8][CH2:9][CH2:10][OH:11])[CH:4]=[N:3][CH:2]=1>C(O)(C)C.[Pd]>[N:1]1[CH:6]=[C:5]([CH2:7][CH2:8][CH2:9][CH2:10][OH:11])[CH:4]=[N:3][CH:2]=1

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
N1=CN=CC(=C1)C#CCCO
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in three portions
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.